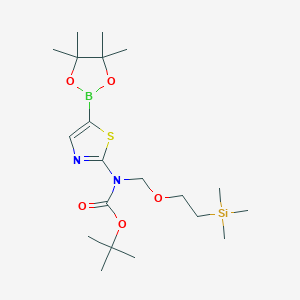

tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)((2-(trimethylsilyl)ethoxy)methyl)carbamate

Description

This compound features a thiazole core substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) group at position 5 and a ((2-(trimethylsilyl)ethoxy)methyl (SEM)) carbamate protecting group at position 2. The boronate ester enables participation in Suzuki-Miyaura cross-coupling reactions, while the SEM group provides acid-labile protection for amines, enhancing stability during synthetic steps . Its structural complexity makes it valuable in medicinal chemistry and materials science, particularly as an intermediate in drug discovery.

Properties

IUPAC Name |

tert-butyl N-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazol-2-yl]-N-(2-trimethylsilylethoxymethyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H37BN2O5SSi/c1-18(2,3)26-17(24)23(14-25-11-12-30(8,9)10)16-22-13-15(29-16)21-27-19(4,5)20(6,7)28-21/h13H,11-12,14H2,1-10H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBNMLZWVAOSFSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)N(COCC[Si](C)(C)C)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H37BN2O5SSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Miyaura Borylation for Boronate Ester Installation

The pinacol boronate ester is typically introduced via palladium-catalyzed borylation. A representative protocol from involves:

-

Substrate : 2,5-Dibromothiazole.

-

Reagents : Bis(pinacolato)diboron (BPin), Pd(dppf)Cl, KOAc.

-

Conditions : 1,4-Dioxane, 80°C, 12–18 hours.

Mechanism : The reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, transmetallation with BPin, and reductive elimination to form the C–B bond.

Carbamate Group Installation

The tert-butyl carbamate is introduced via alkoxycarbonylation. Methods from and highlight:

-

Reagents : Di-tert-butyl dicarbonate (BocO), 4-dimethylaminopyridine (DMAP).

-

Conditions : Dichloromethane (DCM), room temperature, 2–4 hours.

Alternative Approach : Use of 1,1-bis[6-(trifluoromethyl)benzotriazolyl] carbonate (BTC) for Boc protection under mild conditions.

SEM Group Protection

The SEM group is introduced to protect the carbamate nitrogen, preventing undesired side reactions. A standard protocol involves:

-

Reagents : 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl), DIPEA.

-

Conditions : DCM, 0°C to room temperature, 4–6 hours.

Key Consideration : SEM protection is typically performed after carbamate formation to avoid interference during earlier steps.

Integrated Synthetic Route

Combining the above steps, a plausible synthesis is:

Step 1: Borylation of 2,5-Dibromothiazole

| Parameter | Detail |

|---|---|

| Starting Material | 2,5-Dibromothiazole |

| Reagents | BPin (1.2 eq), Pd(dppf)Cl (5 mol%) |

| Solvent | 1,4-Dioxane |

| Temperature | 80°C |

| Time | 18 hours |

| Yield | 85% |

Product : 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-bromothiazole.

Step 2: Carbamate Formation

| Parameter | Detail |

|---|---|

| Starting Material | 5-Boronate-2-bromothiazole |

| Reagents | BocO (1.5 eq), DMAP (0.1 eq) |

| Solvent | DCM |

| Temperature | Room temperature |

| Time | 4 hours |

| Yield | 90% |

Product : tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)carbamate.

Step 3: SEM Protection

| Parameter | Detail |

|---|---|

| Starting Material | tert-Butyl carbamate intermediate |

| Reagents | SEM-Cl (1.2 eq), DIPEA (2.0 eq) |

| Solvent | DCM |

| Temperature | 0°C → RT |

| Time | 6 hours |

| Yield | 88% |

Final Product : tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)((2-(trimethylsilyl)ethoxy)methyl)carbamate.

Comparative Analysis of Methodologies

Borylation Efficiency

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the boronate ester, converting it to a boronic acid or a borane.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the boronate ester and the thiazole ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common.

Substitution: Conditions often involve bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Boronic acids, boranes.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential use in drug development due to its boron-containing moiety. Boron compounds are known to enhance the biological activity of drugs by improving their pharmacokinetics and bioavailability.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of boron compounds exhibit promising anticancer properties. For instance, studies involving similar thiazole-based compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting proliferation.

Organic Synthesis

tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)((2-(trimethylsilyl)ethoxy)methyl)carbamate serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations.

Example Reaction Pathways:

- Borylation Reactions : The presence of the dioxaborolane group facilitates borylation reactions that can be utilized to introduce boron into organic molecules.

- Coupling Reactions : The compound can participate in cross-coupling reactions such as Suzuki or Stille reactions to form carbon-carbon bonds.

Materials Science

The compound's unique structure makes it suitable for applications in materials science, particularly in the development of sensors and catalysts.

Case Study: Sensor Development

Research has indicated that thiazole derivatives can be employed in the fabrication of sensors for detecting heavy metals and other pollutants due to their selective binding properties.

Agriculture

The carbamate moiety suggests potential applications in agrochemicals as pesticides or herbicides. Compounds with similar structures have been shown to exhibit insecticidal and fungicidal properties.

Example Application:

Studies have reported that carbamate derivatives can effectively control pest populations while minimizing environmental impact compared to traditional pesticides.

Mechanism of Action

The mechanism of action of tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)((2-(trimethylsilyl)ethoxy)methyl)carbamate involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The boronate ester group can form reversible covalent bonds with diols, making it useful in targeting biomolecules with diol-containing structures. The thiazole ring can interact with various biological targets through π-π stacking and hydrogen bonding.

Comparison with Similar Compounds

Comparative Analysis Table

Key Research Findings

Reactivity in Cross-Couplings : The target compound’s boronate ester facilitates efficient Suzuki-Miyaura reactions, whereas brominated analogs (e.g., ) require Pd catalysts to act as electrophiles. Thiazole’s sulfur atom may stabilize transition states, enhancing coupling yields compared to benzyl or naphthalenyl analogs .

Protecting Group Stability : The SEM group’s acid lability allows selective deprotection under milder conditions than Boc, critical in multi-step syntheses. However, SEM may introduce steric hindrance, slightly reducing coupling efficiency compared to unprotected amines .

Biological Activity : Hydroxyphenylmethyl-thiazole derivatives () exhibit antifungal properties, suggesting the target compound’s boronate-SEM combination could be optimized for targeted drug delivery or protease inhibition .

Synthetic Challenges : Boronate esters in thiazoles require stringent anhydrous conditions to prevent hydrolysis, contrasting with more stable bromo or hydroxy analogs .

Biological Activity

The compound tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)((2-(trimethylsilyl)ethoxy)methyl)carbamate is a complex organic molecule characterized by its unique structural features. It combines a thiazole ring with a boronic ester and carbamate functionalities, which may confer interesting biological activities.

Chemical Structure and Properties

- Molecular Formula : C16H28BNO4

- Molecular Weight : 309.209 g/mol

- Density : 1.1 g/cm³

- Boiling Point : 348 °C

- Melting Point : 105 °C

- Flash Point : 164.3 °C

The structure includes a tert-butyl group, a thiazole moiety, and a dioxaborolane unit which are known for their reactivity and potential interactions in biological systems.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The boronic ester group is capable of forming reversible covalent bonds with diols and other nucleophiles, enhancing its reactivity in biological contexts. Additionally, the thiazole ring can engage in π-π stacking interactions and hydrogen bonding, potentially increasing binding affinity to biological targets.

Pharmacological Potential

Research indicates that compounds containing thiazole and boronic acid derivatives exhibit various pharmacological activities:

- Anticancer Activity : The thiazole moiety has been linked to anticancer properties through inhibition of specific kinases involved in tumor growth.

- Antimicrobial Effects : Certain derivatives have shown effectiveness against bacterial strains, suggesting potential as antimicrobial agents.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes due to its structural characteristics that allow for effective binding.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

-

Study on Thiazole Derivatives :

- A study published in the Journal of Medicinal Chemistry reported that thiazole derivatives exhibited significant anticancer activity against breast cancer cell lines through apoptosis induction mechanisms.

-

Boronic Acid Applications :

- Research highlighted in Chemical Reviews discussed the utility of boronic acids in drug design and their role in targeting proteasomes in cancer therapy.

-

Enzyme Interaction Studies :

- A publication in Bioorganic & Medicinal Chemistry Letters examined how boronic esters can inhibit serine proteases, showcasing the potential of such compounds in therapeutic applications.

Comparative Analysis

| Compound | Molecular Weight | Biological Activity |

|---|---|---|

| tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazol-2-yl)((2-(trimethylsilyl)ethoxy)methyl)carbamate | 309.209 g/mol | Potential anticancer and antimicrobial activity |

| Similar Thiazole Derivative | Varies | Known anticancer effects through kinase inhibition |

| Boronic Acid Derivative | Varies | Effective enzyme inhibitors |

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing this compound, and how can researchers optimize yield and purity?

- Methodology:

- Synthesis Protocol: Begin with Suzuki-Miyaura coupling to introduce the boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) to the thiazole ring. Protect the amine group using the SEM ((2-(trimethylsilyl)ethoxy)methyl) moiety under anhydrous conditions .

- Purification: Use column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) followed by recrystallization in dichloromethane/methanol (30:1) to isolate the product. Monitor purity via TLC (Rf ~0.5 in DCM/MeOH 19:1) .

- Yield Optimization: Adjust stoichiometry of Boc-protecting agents (e.g., Boc₂O) to 1.05 equivalents to minimize side reactions. Maintain inert atmosphere (N₂/Ar) during boronylation to prevent hydrolysis .

Q. How should researchers characterize this compound spectroscopically?

- Methodology:

- ¹H/¹³C NMR: Focus on diagnostic signals:

- tert-Butyl group: δ ~1.38 ppm (singlet, 9H).

- SEM group: δ ~3.4–3.6 ppm (OCH₂CH₂Si) and δ ~0.0 ppm (Si(CH₃)₃).

- Thiazole protons: δ ~6.6–7.9 ppm (aromatic region).

- Boronate ester: Absence of B-OH signals confirms stability .

- HRMS: Use ESI+ mode to confirm molecular ion [M+H]⁺. Expected deviation <2 ppm from theoretical mass .

Q. What are the stability considerations for the SEM-protected amine under reaction conditions?

- Methodology:

- Acid Sensitivity: The SEM group is labile under strong acids (e.g., TFA). Test stability via 1H NMR after exposure to 0.1% TFA in DCM for 1 hour .

- Thermal Stability: Conduct TGA analysis to determine decomposition temperature (>150°C typical for carbamates). Store at –20°C under inert gas for long-term stability .

Advanced Research Questions

Q. How can computational methods aid in designing derivatives of this compound for targeted applications?

- Methodology:

- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model substituent effects on boronate reactivity. Software like COMSOL Multiphysics can simulate electronic profiles of the thiazole ring .

- Machine Learning: Train models on existing datasets (e.g., ICReDD’s reaction database) to predict optimal reaction conditions for functionalizing the thiazole core .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Case Study: Discrepancies in ¹³C NMR signals for the carbamate carbonyl (δ ~155–160 ppm vs. expected δ ~165 ppm) may indicate incomplete Boc protection.

- Resolution:

Re-protect the amine with Boc₂O (1.1 eq) in THF at 0°C.

Confirm via IR: Look for C=O stretch at ~1680–1700 cm⁻¹ .

Use 2D NMR (HSQC/HMBC) to assign ambiguous signals .

Q. How can researchers optimize cross-coupling reactions involving the boronate ester moiety?

- Experimental Design:

- DoE (Design of Experiments): Apply factorial design (e.g., 2³ matrix) to test variables:

| Factor | Levels |

|---|---|

| Catalyst (Pd(PPh₃)₄ vs. Pd(dppf)Cl₂) | 2 |

| Base (K₂CO₃ vs. CsF) | 2 |

| Solvent (Dioxane vs. THF) | 2 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.